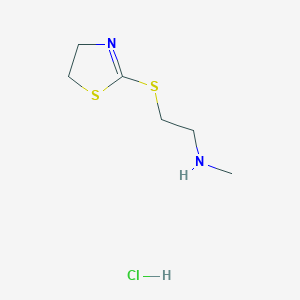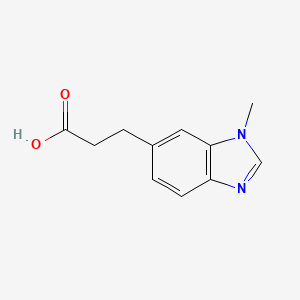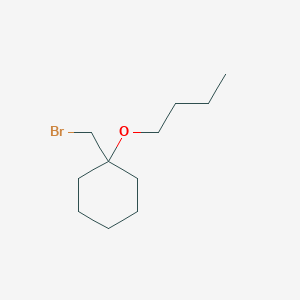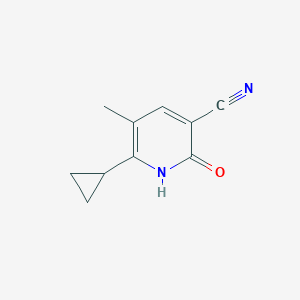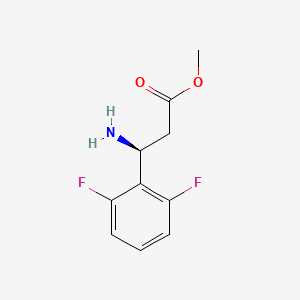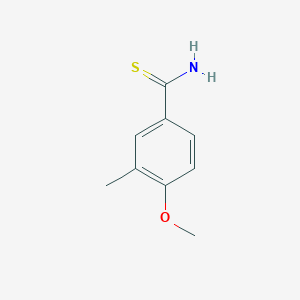
4-Methoxy-3-methylbenzene-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-3-methylbenzothioamide is an organic compound with the molecular formula C9H11NOS It is characterized by a benzene ring substituted with a methoxy group at the 4-position, a methyl group at the 3-position, and a thioamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-3-methylbenzothioamide typically involves the reaction of 4-methoxy-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to yield the thioamide. The reaction conditions often require a solvent such as dichloromethane and may be carried out at room temperature or under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of 4-methoxy-3-methylbenzothioamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxy-3-methylbenzothioamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride; reactions are often conducted in ether solvents under an inert atmosphere.
Substitution: Electrophiles such as halogens or nitro groups; reactions may require catalysts like iron or aluminum chloride.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-Methoxy-3-methylbenzothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-methoxy-3-methylbenzothioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The methoxy and methyl groups on the benzene ring can influence the compound’s binding affinity and selectivity for different targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
4-Methoxybenzothioamide: Lacks the methyl group at the 3-position.
3-Methylbenzothioamide: Lacks the methoxy group at the 4-position.
4-Methoxy-3-methylbenzoic acid: Contains a carboxylic acid group instead of a thioamide.
Uniqueness: 4-Methoxy-3-methylbenzothioamide is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups on the benzene ring, along with the thioamide functionality, provides a distinct profile that can be exploited in various applications.
Propriétés
Formule moléculaire |
C9H11NOS |
|---|---|
Poids moléculaire |
181.26 g/mol |
Nom IUPAC |
4-methoxy-3-methylbenzenecarbothioamide |
InChI |
InChI=1S/C9H11NOS/c1-6-5-7(9(10)12)3-4-8(6)11-2/h3-5H,1-2H3,(H2,10,12) |
Clé InChI |
MHAUAYCLJGOHSX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(=S)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(5-Amino-6-methoxy-2-pyridinyl)oxy]ethanol](/img/structure/B13638875.png)



